1,1,3,3-Tetraethoxypropane
Overview
Description
Tetraethoxypropane, also known as 1,1,3,3-tetraethoxypropane, is an organic compound with the molecular formula C₁₁H₂₄O₄. It is a derivative of malondialdehyde and is commonly used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
1,1,3,3-Tetraethoxypropane, also known as Tetraethoxypropane, is a chemical compound used in various biochemical applications . It is primarily used as a reactant in the synthesis of other compounds .
Mode of Action
The compound undergoes acid hydrolysis to yield malondialdehyde . This reaction is crucial in the preparation of malondialdehyde standards during malondialdehyde assays on lung homogenates .
Biochemical Pathways
This compound is involved in the synthesis of cyclic sulfamides using N, N′-bis(2-arylethyl)sulfamides via the Pictet-Spengler reaction in the presence of formic acid . It can also react with hydroxylamine hydrochloride in water to produce isoxazole .
Pharmacokinetics
It’s known that the compound undergoes acid hydrolysis , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
The hydrolysis of this compound yields malondialdehyde , a compound that is often measured as a marker of oxidative stress. The production of malondialdehyde can have various effects at the molecular and cellular levels, depending on the context.
Action Environment
The action of this compound can be influenced by environmental factors such as pH, as it undergoes acid hydrolysis . The stability and efficacy of the compound may also be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
1,1,3,3-Tetraethoxypropane undergoes acid hydrolysis to yield malondialdehyde . It is used in preparing malondialdehyde standards during malondialdehyde assay on lung homogenates . It was also used to study the effect of Salvianolic acid A on the migration and proliferation of vascular smooth muscle cells .
Cellular Effects
It has been used in preparing malondialdehyde standards during malondialdehyde assay on lung homogenates . This suggests that it may have some influence on cellular processes, particularly those involving oxidative stress.
Molecular Mechanism
It is known to undergo acid hydrolysis to yield malondialdehyde , which is a reactive aldehyde and can form adducts with DNA and proteins, leading to oxidative stress .
Temporal Effects in Laboratory Settings
The rate constant of hydrolysis of this compound was found to be 2.78×10-4 s-1 . This suggests that it is relatively stable under normal conditions but can degrade over time, particularly in the presence of acid .
Metabolic Pathways
It is known to undergo acid hydrolysis to yield malondialdehyde , which is involved in several metabolic pathways related to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethoxypropane can be synthesized through the reaction of malondialdehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Mixing malondialdehyde and ethanol: Malondialdehyde is dissolved in ethanol.
Adding an acid catalyst: A strong acid, such as hydrochloric acid, is added to the mixture to catalyze the reaction.
Heating the mixture: The reaction mixture is heated under reflux conditions to facilitate the formation of tetraethoxypropane.
Purification: The product is purified through distillation or recrystallization to obtain pure tetraethoxypropane.
Industrial Production Methods
In industrial settings, tetraethoxypropane is produced using similar methods but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tetraethoxypropane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, tetraethoxypropane can hydrolyze to form malondialdehyde and ethanol.
Oxidation: Tetraethoxypropane can be oxidized to form malondialdehyde and other oxidation products.
Substitution: The ethoxy groups in tetraethoxypropane can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Malondialdehyde and ethanol.
Oxidation: Malondialdehyde and other oxidation products.
Substitution: Various substituted derivatives of tetraethoxypropane.
Scientific Research Applications
Tetraethoxypropane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to prepare various compounds.
Biology: Employed in studies of lipid peroxidation and oxidative stress as a source of malondialdehyde.
Medicine: Investigated for its potential use in drug development and as a biomarker for oxidative stress.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Tetramethoxypropane: Another derivative of malondialdehyde with methoxy groups instead of ethoxy groups.
Malondialdehyde bis(dimethyl acetal): A similar compound with dimethyl acetal groups.
Uniqueness
Tetraethoxypropane is unique due to its ethoxy groups, which provide different reactivity and stability compared to its methoxy and dimethyl acetal counterparts. This makes it a valuable reagent in specific chemical reactions and applications where these properties are advantageous .
Properties
IUPAC Name |
1,1,3,3-tetraethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJHGPAAOUGYJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153456 | |
Record name | 1,1,3,3-Tetraethoxypropane | |
Source | EPA DSSTox | |
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Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Aldrich MSDS] | |
Record name | 1,1,3,3-Tetraethoxypropane | |
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CAS No. |
122-31-6 | |
Record name | 1,1,3,3-Tetraethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,3,3-Tetraethoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122316 | |
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Record name | Tetraethoxypropane | |
Source | DTP/NCI | |
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Record name | 1,1,3,3-Tetraethoxypropane | |
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Record name | 1,1,3,3-tetraethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.122 | |
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Record name | MALONALDEHYDE DIETHYL ACETAL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ZMW723R7 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetraethoxypropane?
A1: Tetraethoxypropane has the molecular formula C11H24O4 and a molecular weight of 220.31 g/mol.
Q2: Does tetraethoxypropane have characteristic spectroscopic data?
A2: While the provided articles do not delve into detailed spectroscopic characterization of TEP, its hydrolysis product, MDA, is commonly analyzed using spectrophotometry. The MDA-thiobarbituric acid (TBA) adduct exhibits an absorbance maximum at 532 nm. []
Q3: Is tetraethoxypropane stable under standard storage conditions?
A3: Research indicates that radiolabeled tetraethoxypropane, when stored as degassed benzene solutions, exhibits long-term stability. []
Q4: How is tetraethoxypropane used to generate malondialdehyde?
A5: Malondialdehyde is generated from tetraethoxypropane through acidic hydrolysis. [, , , , , , , ]
Q5: What is the typical yield of malondialdehyde from tetraethoxypropane hydrolysis?
A6: Under standard hydrolysis conditions, the yield of malondialdehyde from tetraethoxypropane is approximately 25%. []
Q6: Are there any side products formed during the hydrolysis of tetraethoxypropane?
A7: Yes, the hydrolysis of tetraethoxypropane can generate mutagenic side products like β-ethoxyacrolein. These side products might lead to an overestimation of MDA's mutagenicity and carcinogenicity. []
Q7: How is tetraethoxypropane utilized in lipid peroxidation studies?
A8: Tetraethoxypropane serves as a standard for quantifying MDA, a marker of lipid peroxidation, using techniques like the thiobarbituric acid reactive substances (TBARS) assay. [, , , , , , , ]
Q8: What are the limitations of using tetraethoxypropane as a standard in the TBARS assay?
A9: While commonly used, TEP's reaction with TBA is not entirely specific to MDA. Other aldehydes in biological samples can also react with TBA, leading to potential overestimations of MDA levels. [, , ]
Q9: Can you elaborate on the challenges associated with measuring lipid peroxidation products and how TEP contributes to addressing them?
A10: Measuring lipid peroxidation products like MDA can be challenging due to their instability and low concentrations in biological samples. TEP offers a stable and readily hydrolyzable source of MDA, enabling researchers to generate standard curves for accurate quantification. [, , ]
Q10: How does hydrogen peroxide (H2O2) interact with the TBARS assay and what implications does this have for interpreting results?
A11: Research suggests that H2O2 can interfere with the TBARS assay, potentially leading to inaccurate lipid peroxidation measurements. This interference highlights the importance of carefully controlling H2O2 levels in experimental setups using the TBARS assay. [, ]
Q11: Beyond its role in MDA generation, does tetraethoxypropane find use in organic synthesis?
A12: Yes, tetraethoxypropane serves as a reagent in various organic synthesis reactions. For instance, it can be used in the synthesis of isoxazole, 3-ethoxyacrylonitrile, and 3,3-diethoxypropionitrile. [] It is also used in the synthesis of 5-alkylsalicylates, 5-alkyl-2-hydroxy-acetophenones, and 5-alkyl-2-hydroxy-benzophenones via [3 + 3] cyclization reactions. [, ]
Q12: What safety precautions should be taken when handling tetraethoxypropane?
A12: While the provided articles do not detail specific hazards, it's crucial to consult and adhere to the safety data sheet (SDS) of tetraethoxypropane. General laboratory safety practices, such as wearing appropriate personal protective equipment, should be followed.
Q13: Are there any alternative compounds to tetraethoxypropane for generating malondialdehyde?
A14: While tetraethoxypropane is widely used, researchers continue to explore alternative methods for generating MDA. These include synthesizing MDA directly or utilizing other precursors with potentially fewer side reactions. []
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